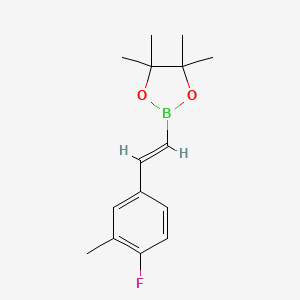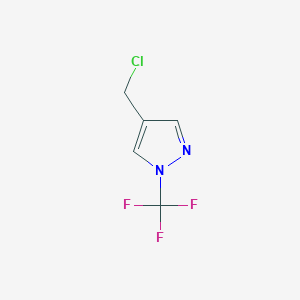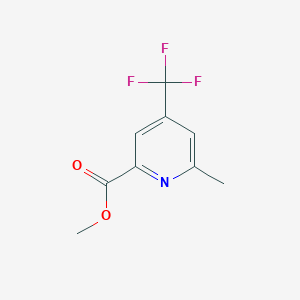
(1-Benzyl-1H-pyrazol-4-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C11H11ClN2O2S . It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and contains a benzyl group attached to the pyrazole ring and a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the following steps:
Benzyl pyrazole synthesis: The starting material, pyrazole, is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Methanesulfonylation: The benzylated pyrazole is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to a sulfonic acid.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Sulfonic acids and their derivatives.
Substitution: Benzyl derivatives and corresponding products.
Applications De Recherche Scientifique
(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyrazole derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and as a potential inhibitor for various biological targets.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzymes or other biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(1-Benzyl-1H-pyrazol-4-yl)methanesulfonyl chloride: is compared with other similar compounds, such as:
Pyrazole derivatives: Other benzylated pyrazoles with different substituents.
Sulfonyl chlorides: Other methanesulfonyl chloride derivatives with different aromatic rings.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrazole ring and the methanesulfonyl chloride group, which imparts distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H11ClN2O2S |
|---|---|
Poids moléculaire |
270.74 g/mol |
Nom IUPAC |
(1-benzylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H11ClN2O2S/c12-17(15,16)9-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Clé InChI |
WQPYSLJVSNMZSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=N2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)


